1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a fluorophenyl group, an oxo group, and a carbonitrile group attached to a dihydropyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biological activities .
Pharmacokinetics
Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Related compounds have been found to have various biological activities .
Action Environment
The synthesis of similar compounds has been reported, which could potentially be influenced by environmental conditions .
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to yield the desired product. Another approach involves the use of a one-pot three-component reaction, where 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate are reacted together under similar conditions .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of dihydropyridine alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.
Industry: It is used in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: The presence of a carboxylic acid group can influence the compound’s solubility and reactivity.
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-methyl ester: The methyl ester derivative may exhibit different pharmacokinetic and pharmacodynamic profiles
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOAMKBZUPAIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C#N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650480 | |
Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-74-8 | |
Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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